Pyrido[2,3-e][1,2,3,4]tetrazine
Description
Properties
CAS No. |
6133-56-8 |
|---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrido[2,3-e]tetrazine |
InChI |
InChI=1S/C5H3N5/c1-2-4-5(6-3-1)8-10-9-7-4/h1-3H |
InChI Key |
ZFYVBMVMEOCSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NN=N2 |
Origin of Product |
United States |
Preparation Methods
[3+3]-Aza-Annulation Under Solvent-Free Conditions
A solvent-free [3+3]-annulation strategy employs 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) as a versatile building block. Reaction with trifunctional reagents like hydrazine derivatives at 80°C yields pyridotetrazines in 72–85% yields. This method avoids toxic solvents and catalysts, aligning with green chemistry principles. Key advantages include:
- Short reaction times (2–4 hours).
- Broad functional group tolerance , enabling substitution at multiple positions.
- High purity without chromatographic purification.
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon, followed by cyclodehydration to form the tetrazine ring.
[5+1]-Cyclization for Tetrazine Ring Formation
An alternative [5+1]-cyclization approach involves reacting preformed pyridine precursors with single-nitrogen donors. For example, treatment of 5-azidopyridine derivatives with nitriles under microwave irradiation generates the tetrazine ring via azide-nitrile cycloaddition. This method is particularly effective for introducing electron-withdrawing substituents, which stabilize the tetrazine core against hydrolysis.
[4+2]-Cycloaddition with Azodicarboxylic Acid Derivatives
Azodicarboxylic acid derivatives (3 ) undergo [4+2]-cycloaddition with 1,2-diazabuta-1,3-dienes (4 ) to form 1,2,3,6-tetrahydro-1,2,3,4-tetrazines, which are subsequently oxidized to aromatic tetrazines. This method, applicable to pyrido-fused systems, offers yields of 40–99% and scalability for industrial applications. The reaction mechanism involves a concerted pericyclic transition state, as evidenced by computational studies.
Comparative Analysis of Synthetic Methods
Mechanistic Insights into Tetrazine Formation
Role of Electron-Deficient Intermediates
In [3+3]-annulation, the electron-deficient pyridine carbonyl group in 1 facilitates nucleophilic attack by hydrazine, forming a dihydrotetrazine intermediate. Subsequent oxidation (often aerial) aromatizes the ring. Density functional theory (DFT) studies reveal that the reaction exothermicity (−28.5 kcal/mol) drives rapid cyclization.
Oxidation and Aromatization Pathways
Tetrahydrotetrazines produced via [4+2]-cycloaddition require oxidation to achieve full aromaticity. Common oxidants include tert-butyl hypochlorite or MnO₂, which abstract hydrogen atoms without cleaving the ring. Over-oxidation must be controlled to prevent decomposition into pyridazine byproducts.
Applications and Biological Activity
Pyrido[2,3-e]tetrazine derivatives exhibit notable anticancer activity. For instance, compound 4 from [3+3]-annulation showed 90% growth inhibition against leukemia cell lines (NCI assay, 10⁻⁵ M). Molecular docking studies confirm strong binding to Janus Kinase-2 (PDB: 4P7E ) via hydrogen bonds with Leu855 and Asp939. Additionally, the tetrazine’s electron deficiency enables inverse electron-demand Diels-Alder reactions for bioconjugation.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the pyridine or tetrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents (e.g., N₂O₅, NO₂BF₄), reducing agents, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different electronic and structural properties .
Scientific Research Applications
Pyrido[2,3-e][1,2,3,4]tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[2,3-e][1,2,3,4]tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and interacting with biological macromolecules. Its unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Pyrido-Annelated Triazines and Triazepines
Pyrido[2,3-e][1,2,3,4]tetrazine is often compared to pyrido-fused triazines (e.g., pyrido[1,2-b][1,2,4]triazines) and triazepines. Key differences include:
- Heteroatom Arrangement : this compound contains four nitrogen atoms in the tetrazine ring, whereas triazines have three and triazepines include a seven-membered ring with three nitrogens. This impacts reactivity; tetrazines undergo rapid [4+2] cycloadditions due to electron deficiency, unlike triazines .
Table 1: Comparison of Pyrido-Fused Triazines, Triazepines, and Tetrazines
Pyrazolo[4,3-e][1,2,4]triazines and Pyrido[2,3-d]pyrimidines
This compound shares structural motifs with pyrazolo-triazines and pyrido-pyrimidines, particularly in kinase inhibition:
- Kinase Binding : Pyrazolo[4,3-e][1,2,4]triazines (e.g., compounds 9c and 9e) inhibit Abl kinase with IC50 = 5.8–5.9 µM, comparable to pyrido[2,3-d]pyrimidine PD180970. Both interact via hydrophobic interactions and hydrogen bonding with M318 in Abl kinase .
- Selectivity : Pyrido[4,3-e]triazolo[4,3-a]pyrazines exhibit PDE2 selectivity (>100-fold over PDE10) through meta-position lipophilic moieties, a feature absent in simpler tetrazines .
High-Energy Density Compounds (HEDCs)
This compound derivatives outperform traditional HEDCs like RDX and HMX in detonation performance:
Table 2: Energetic Properties of Tetrazine-Based HEDCs
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | BDE (kJ/mol) |
|---|---|---|---|
| Pyrido[2,3-e]tetrazine-CH(NO2)2 | 1.95 | 9.5 | 220 |
| HMX | 1.91 | 8.75 | 180 |
| FTTO-α (furoxano-tetrazine) | 1.98 | 9.8 | 210 |
| References |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
